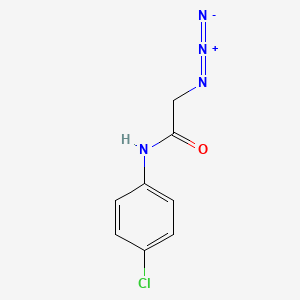

2-azido-N-(4-chlorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-azido-N-(4-chlorophenyl)acetamide is a chemical compound with the molecular formula C8H7ClN4O . It has an average mass of 210.620 Da and a monoisotopic mass of 210.030838 Da .

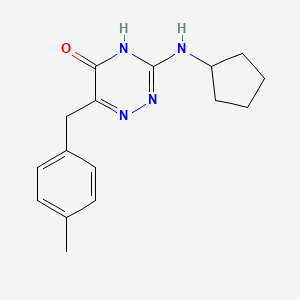

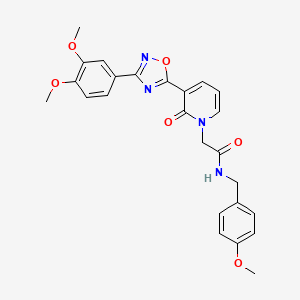

Molecular Structure Analysis

The molecular structure of this compound is complex, with various atomic coordinates and displacement parameters . The structure includes several types of atoms, including carbon, hydrogen, nitrogen, oxygen, and chlorine .Scientific Research Applications

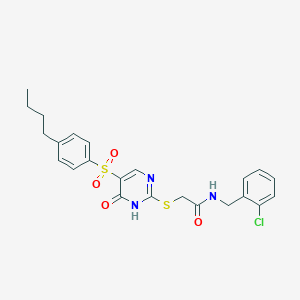

Antibacterial Properties

A study on the synthesis and QSAR studies of 4-oxo-thiazolidines and 2-oxo-azetidines, including derivatives similar to 2-azido-N-(4-chlorophenyl)acetamide, demonstrated potential antibacterial activity against both gram-positive and gram-negative bacteria. These compounds, including N-[3-chloro-4-(2-aryl)-2-oxo-azetidinyl]-2-(4-chlorophenyl)acetamides, showed moderate to good activity, indicating their potential as antibacterial agents (Desai et al., 2008).

Antiviral and Neuroprotective Effects

Research on a similar compound, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has shown significant antiviral and antiapoptotic effects in vitro. This study, focused on treating Japanese encephalitis, observed significant decreases in viral load and increased survival in treated mice, suggesting potential antiviral applications (Ghosh et al., 2008).

Structural Analysis for Pharmaceutical Design

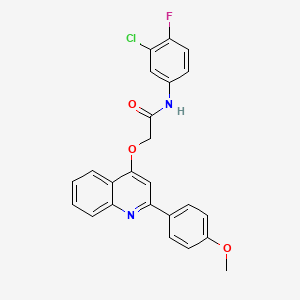

Crystal structure analysis of compounds like 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide provides insights into their molecular configurations. Such structural knowledge is crucial for designing pharmaceuticals with specific properties and applications (Narayana et al., 2016).

Applications in Photonic Devices

A study on the nonlinear optical properties of organic crystals including 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide revealed their potential as candidates for photonic devices. These include applications in optical switches, modulators, and optical energy applications, highlighting the versatility of these compounds in technological applications (Castro et al., 2017).

Mechanism of Action

Target of Action

Similar compounds, such as 1,2,3-triazoles derived from naphthols, have been studied for their interaction with the active site ofcytochrome P450 lanosterol 14α-demethylase of C. albicans . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Biochemical Pathways

If the compound interacts with cytochrome p450 lanosterol 14α-demethylase as suggested by studies on similar compounds , it could potentially affect the ergosterol biosynthesis pathway, leading to downstream effects on fungal cell membrane integrity and function .

Result of Action

If the compound affects the ergosterol biosynthesis pathway as suggested by studies on similar compounds , it could potentially lead to disruption of fungal cell membrane integrity and function .

properties

IUPAC Name |

2-azido-N-(4-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O/c9-6-1-3-7(4-2-6)12-8(14)5-11-13-10/h1-4H,5H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUMMXUAVORIIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CN=[N+]=[N-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[2-(4-Fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2368613.png)

![(3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B2368614.png)

![tert-butyl N-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B2368617.png)

![(E)-3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2368621.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-methylphenyl)carbamate](/img/structure/B2368622.png)

![methyl 2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2368623.png)

![11-Phenacyl-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2368631.png)